molecular formula C10H8ClNOS2 B3020564 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione CAS No. 900587-02-2

3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B3020564
CAS No.: 900587-02-2
M. Wt: 257.75
InChI Key: MCCNXPKABORMPV-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains a thiazolidine ring with a chlorobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-chlorobenzoyl chloride with thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione: Unique due to its specific substitution pattern and the presence of both a thiazolidine ring and a chlorobenzoyl group.

    2-Chlorobenzoyl chloride: A precursor in the synthesis of various benzoyl derivatives.

    Thiazolidine-2-thione: A core structure in many biologically active compounds.

Uniqueness

This compound is unique due to its combination of a thiazolidine ring and a chlorobenzoyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCNXPKABORMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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